molecular formula C15H7ClF3N3 B15293305 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile

Cat. No.: B15293305
M. Wt: 321.68 g/mol
InChI Key: HTMXCAVNBFYWEL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H7ClF3N3

Molecular Weight

321.68 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole-5-carbonitrile

InChI

InChI=1S/C15H7ClF3N3/c16-12-6-11(15(17,18)19)8-21-14(12)22-4-3-10-5-9(7-20)1-2-13(10)22/h1-6,8H

InChI Key

HTMXCAVNBFYWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=C1C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an indole derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine or trifluoromethyl groups are replaced by other functional groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boronic acids and palladium catalysts to form carbon-carbon bonds.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Structure Substituents Functional Groups Present
This compound (Target) Indole-pyridine hybrid -Cl (C3), -CF₃ (C5), -CN (C5-indole) Cyano, chloro, trifluoromethyl
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one () Phenyl-ketone derivative -Cl, -CF₃ (phenyl); -CF₂, -OH (butanone) Hydroxy, chloro, trifluoromethyl, ketone
7-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine () Triazolopyrimidine-pyridine hybrid -Cl, -CF₃ (pyridine); -CH₃ (triazolo-pyrimidine) Chloro, trifluoromethyl, methyl
Compound 4f () Piperazine-pyridine derivative -Cl, -CF₃ (pyridine); piperazine linkage Chloro, trifluoromethyl, amine

Key Observations :

  • The target compound shares the 3-chloro-5-trifluoromethylpyridinyl motif with analogs in , and 5, which is critical for electronic modulation and binding interactions .
  • The carbonitrile (-CN) group in the target compound is absent in ’s ketone derivative, which instead features hydroxyl (-OH) and fluorinated ketone moieties .

Key Observations :

  • High-yield fluorination (95%) in contrasts with the moderate yields (70–86%) of piperazine derivatives in , highlighting divergent reaction efficiencies .

Physicochemical and Spectroscopic Properties

Table 3: Physical and Spectral Data Comparison
Compound Melting Point (°C) IR Stretching (cm⁻¹) Notable Spectral Features
Target Compound Not reported Predicted -CN stretch (~2,200 cm⁻¹) NMR: Aromatic proton signals (δ 7.0–8.5 ppm)
Compound 1E () 223–227 -CN: 2,204; -OH: 3,317 LCMS: m/z 277 [M]⁻
Compound II.4.d () Not reported (oil) -OH: ~3,500; C=O: ~1,700 ¹⁹F NMR: Multiple fluorinated peaks

Key Observations :

  • The target’s predicted -CN IR stretch aligns with measured values in chromene-carbonitrile analogs (e.g., Compound 1E: 2,204 cm⁻¹) .
  • Unlike crystalline derivatives (e.g., Compound 1E), the target’s low predicted pKa (-0.43) suggests acidic character, likely due to electron-withdrawing substituents .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-5-carbonitrile is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various pharmacological applications based on diverse research findings.

The compound's molecular formula is C15H10ClF3N2C_{15}H_{10}ClF_3N_2, and it has a molecular weight of approximately 360.7 g/mol. The presence of chloro and trifluoromethyl groups contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₀ClF₃N₂
Molecular Weight360.7 g/mol
CAS Number303152-93-4

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from readily available pyridine derivatives. Common methods include:

  • Formation of Indole Derivative : Reaction of pyridine with indole under acidic conditions.
  • Introduction of Carbonitrile Group : Nitrilation of the indole derivative using sodium cyanide.
  • Chlorination : Selective chlorination at the 3-position of the pyridine ring.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases, particularly Class I PI3-kinase enzymes, which are crucial in cell signaling pathways associated with cancer progression and inflammation .

  • Kinase Inhibition : The compound selectively inhibits Class I PI3K isoforms, leading to reduced cellular proliferation in cancerous cells.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is required to confirm these findings.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and HCT116 .

Cell LineIC50 (µM)
HeLa0.36
HCT1161.8

These results indicate a promising avenue for developing new anticancer therapies targeting PI3K pathways.

Anti-inflammatory Properties

Compounds in this class have also shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Case Studies

  • In Vitro Studies : A study conducted by Akhtar et al. highlighted the anti-inflammatory effects of similar compounds with IC50 values ranging from 60 to 80 μg/mL when tested against COX enzymes .
  • Animal Models : In vivo studies have shown that these compounds can significantly reduce tumor size in mouse models, supporting their potential use as therapeutic agents against cancer .

Q & A

Basic Question: What are the recommended synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-5-carbonitrile?

Methodological Answer:
The synthesis typically involves coupling a substituted pyridine derivative with an indole precursor. Key steps include:

  • Suzuki-Miyaura Cross-Coupling : Use a halogenated pyridine (e.g., 3-chloro-5-(trifluoromethyl)pyridine) and a boronic acid-functionalized indole. Catalytic systems like Pd(PPh₃)₄ with a base (e.g., K₂CO₃) in THF/water are common .
  • Nucleophilic Aromatic Substitution : React 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 607248) with 5-cyanoindole under basic conditions (e.g., NaH in DMF) .
    Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Basic Question: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions. The trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and cyano group (δ ~110 ppm in ¹³C NMR) are key markers .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 297.04 for C₁₅H₈ClF₃N₂) .
  • X-ray Crystallography : Resolve ambiguous cases (e.g., regiochemistry of substitution) using single-crystal diffraction .

Advanced Question: What strategies optimize reaction yields when introducing the trifluoromethyl group?

Methodological Answer:
The electron-withdrawing trifluoromethyl group can hinder reactivity. Mitigate this by:

  • Pre-functionalized Building Blocks : Use commercially available 3-chloro-5-(trifluoromethyl)pyridine derivatives to avoid in-situ CF₃ introduction .
  • Microwave-Assisted Synthesis : Enhance reaction rates and yields (e.g., 80% yield in 30 min at 150°C) compared to conventional heating .
  • Protecting Groups : Temporarily protect reactive sites (e.g., indole NH with Boc groups) to prevent side reactions .

Advanced Question: How do electronic effects of the chloro and trifluoromethyl groups influence reactivity?

Methodological Answer:

  • Chloro Group : Acts as a leaving group in nucleophilic substitutions. Its meta-position to the trifluoromethyl group directs electrophilic attacks to the pyridine’s 2- or 4-positions .
  • Trifluoromethyl Group : Reduces electron density on the pyridine ring, slowing electrophilic substitutions but stabilizing intermediates in cross-coupling reactions. Use DFT calculations (e.g., Gaussian09) to map charge distribution .

Advanced Question: How to address discrepancies in bioactivity data across studies?

Methodological Answer:
Contradictions may arise from impurities or assay variability. Implement:

  • HPLC-Purity Thresholds : Ensure >95% purity (e.g., C18 column, acetonitrile/water mobile phase) before biological testing .
  • Dose-Response Validation : Test multiple concentrations (e.g., 1–100 µM) in triplicate. Use statistical tools (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Control Compounds : Include structurally similar analogs (e.g., 1-[3-chloro-2-pyridinyl]-indole derivatives) to benchmark activity .

Advanced Question: What computational methods predict the compound’s binding affinity for kinase targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, JAK2). Use PyMOL for visualization .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and hydrogen-bonding patterns .
  • QSAR Models : Train models with datasets of indole-pyridine derivatives to predict logP and pIC₅₀ values .

Basic Question: What solvents and conditions are suitable for recrystallization?

Methodological Answer:

  • Solvent Screening : Test mixtures like DCM/hexane or EtOAc/MeOH. The compound’s low solubility in polar solvents (PSA = 34.9 Ų) favors DCM .
  • Temperature Gradient : Dissolve in hot solvent (e.g., 60°C) and cool slowly to 4°C for crystal formation .

Advanced Question: How to mitigate decomposition during storage?

Methodological Answer:

  • Light-Sensitive Groups : Store in amber vials under argon at -20°C. Monitor degradation via LC-MS monthly .
  • Desiccants : Use silica gel to prevent hydrolysis of the cyano group in humid environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.